molecular formula C19H18N4O3S B3445089 N-allyl-3,5-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

N-allyl-3,5-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B3445089
M. Wt: 382.4 g/mol
InChI Key: VATHJHAIAKGJEY-UHFFFAOYSA-N
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Description

The compound “N-allyl-3,5-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including an allyl group, a benzamide moiety, a pyridine ring, and a thiadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide moiety, the pyridine ring, and the thiadiazole ring are all aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the functional groups present .

Advantages and Limitations for Lab Experiments

N-allyl-3,5-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has several advantages for use in lab experiments, including its relatively short duration of action and lower potency compared to LSD. This makes it easier to control the dose and duration of exposure. However, this compound also has some limitations, including its limited availability and the need for specialized equipment and expertise to synthesize and analyze it.

Future Directions

There are several future directions for research on N-allyl-3,5-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide, including studies on its effects on different brain regions and circuits, its potential therapeutic applications, and its interactions with other drugs and chemicals. Additionally, there is a need for further research on the safety and long-term effects of this compound, particularly in humans. Finally, there is a need for the development of new and improved methods for synthesizing and analyzing this compound, which could facilitate further research on this compound and related lysergamides.

Scientific Research Applications

N-allyl-3,5-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been used in scientific research to study its effects on the brain and behavior. It has been shown to bind to serotonin receptors in the brain, which are involved in regulating mood, cognition, and perception. This compound has also been used to study the effects of hallucinogens on the visual system, as it can cause vivid and colorful visual hallucinations.

Biochemical Analysis

Biochemical Properties

It is known that this compound can exist in different tautomeric forms, influenced by the exocyclic N6 and C5 substituents on the 1,3,4-thiadiazole ring .

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide vary with different dosages in animal models. Current studies are focused on observing any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Studies are being conducted to identify any enzymes or cofactors that it interacts with, and to determine any effects on metabolic flux or metabolite levels .

Transport and Distribution

This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-Allyl-3,5-dimethoxy-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide and any effects on its activity or function are currently being studied. This includes investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

3,5-dimethoxy-N-prop-2-enyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-4-9-23(18(24)14-10-15(25-2)12-16(11-14)26-3)19-22-21-17(27-19)13-5-7-20-8-6-13/h4-8,10-12H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATHJHAIAKGJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(CC=C)C2=NN=C(S2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.